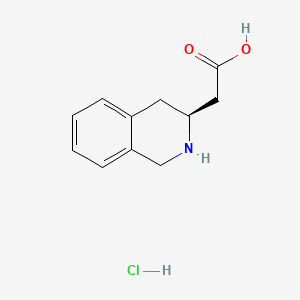

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives involves multiple methodologies, including the Pictet-Spengler reaction, which is a key strategy for constructing the tetrahydroisoquinoline scaffold. For instance, a synthesis route for 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines has been achieved using titanium(IV) isopropoxide and acetic-formic anhydride, indicating a versatile approach to accessing varied derivatives of tetrahydroisoquinoline (Horiguchi et al., 2002).

Molecular Structure Analysis

Structural investigations of tetrahydroisoquinoline derivatives reveal a diverse range of molecular architectures. The molecular structure is characterized by nuclear magnetic resonance (NMR) and X-ray crystallography, providing insight into the compound's conformation and stereochemistry. For example, structural characterization of certain tetrahydroisoquinoline derivatives using X-ray diffraction analysis has been reported, offering detailed insights into their molecular arrangements (Marae et al., 2021).

Chemical Reactions and Properties

Tetrahydroisoquinoline derivatives undergo a variety of chemical reactions, including cyclizations and nucleophilic substitutions, which are pivotal for the synthesis of complex molecules. For instance, the reaction with dichlorocarbene showcases the reactivity of substituted dihydroisoquinolines, leading to the formation of novel structures (Khlebnikov et al., 1990).

Physical Properties Analysis

The physical properties of "(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride" and related derivatives, such as solubility, melting point, and crystalline form, are critical for their application in synthesis and drug formulation. These properties are determined using various analytical techniques, including thermal analysis and solubility studies.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are essential for understanding the compound's behavior in chemical reactions and its potential applications. Studies on the reactivity of tetrahydroisoquinoline derivatives with bases and other nucleophiles provide valuable information on their chemical behavior and potential for further functionalization (Sirakanyan et al., 2015).

Scientific Research Applications

Chemical Transformations and Synthesis

The compound (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is involved in various chemical transformations, indicating its importance in synthetic chemistry. For instance, the reaction of dichlorocarbene with substituted 3,4-dihydroisoquinolines leads to the formation of gem-dichloroazirino[2,1-a]isoquinolines, which are convertible to 3-benzazepinones upon hydrolysis. Such reactions are significant for the synthesis of complex heterocyclic structures, showcasing the compound's utility in generating biologically active molecules (Khlebnikov et al., 1990). Furthermore, the acetic acid-promoted redox annulations involving dual C–H bond functionalization demonstrate the compound's versatility in facilitating bond formations, crucial for the construction of diverse molecular architectures (Zhengbo Zhu & D. Seidel, 2017).

Enzymatic Resolutions and Kinetic Studies

The compound has been utilized in studies focusing on enzyme-catalyzed reactions, such as the kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. This involves the use of Burkholderia cepacia lipase for enantioselective hydrolysis, highlighting the compound's relevance in chiral synthesis and the preparation of enantiomerically pure substances. The impact of solvent and water content on reactivity and enantioselectivity in these reactions emphasizes the compound's applicability in fine-tuning reaction conditions for optimal outcomes (Tihamér A. Paál et al., 2008).

Material Synthesis and Application

In material science, the compound serves as a precursor for synthesizing carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives are explored as potential positron emission tomography (PET) ligands, illustrating the compound's contribution to advancements in medical imaging technologies. The synthesis and characterization of these derivatives underscore the role of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride in developing tools for diagnosing and studying brain diseases (Mingzhang Gao et al., 2006).

properties

IUPAC Name |

2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYPWAIQEURSFY-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)

![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2491730.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2491731.png)

![2-[4-(3,4-Dichlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2491733.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)

![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)